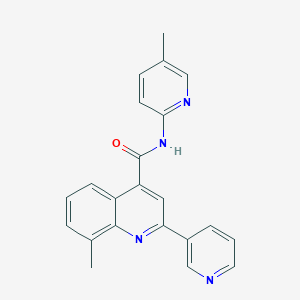

![molecular formula C19H22ClFN4O B4577666 N-(3-chlorophenyl)-N'-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}urea](/img/structure/B4577666.png)

N-(3-chlorophenyl)-N'-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}urea

Overview

Description

N-(3-chlorophenyl)-N'-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}urea belongs to the family of urea derivatives, which have been extensively researched for their various biological and chemical properties. Urea derivatives are known for their diverse applications in medicinal chemistry, particularly as ligands for various receptors.

Synthesis Analysis

Synthesis Methods : The synthesis of urea derivatives typically involves the reaction of amine groups with isocyanates or carbamoyl chlorides. For example, the synthesis of N1-3-[18F]fluoropropyl-N4-2-([3,4-dichlorophenyl]ethyl)piperazine, a high-affinity ligand for the sigma receptor, has been reported using fluoride displacement on a bismethanesulfonate salt of the propyl methanesulfonyloxy precursor (Kiesewetter & Costa, 1993).

Chemical Routes : The synthesis may involve multi-step processes, including the use of haloalkane and piperazinium derivatives, as seen in the encapsulation studies involving 1-(3-chlorophenyl)-4-(3-chloropropyl)-piperazinium (Xiao et al., 2015).

Molecular Structure Analysis

- Conformation and Bonding : Urea derivatives often exhibit interesting molecular conformations due to their flexible bonding and functional groups. For example, studies on similar compounds like 1-[2,3-Bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea provide insights into their structural characteristics, including NMR and ESI/MS analysis (Grijalvo, Nuñez, & Eritja, 2015).

Chemical Reactions and Properties

- Reactivity : Urea derivatives can undergo various chemical reactions, including substitutions and rearrangements, as demonstrated by studies on compounds like Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the synthesis of hydroxamic acids and ureas (Thalluri et al., 2014).

Physical Properties Analysis

- Solubility and Stability : The solubility and stability of urea derivatives can be influenced by their molecular structure. For example, studies on the complexation of haloalkane piperazinium derivatives with cucurbituril highlight their solubility and stability characteristics in different solvents (Xiao et al., 2015).

Scientific Research Applications

Antifungal Activity

Research has explored the synthesis of compounds related to N-(3-chlorophenyl)-N'-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}urea for their antifungal properties. For instance, N(1)- and N(3)-(4-fluorophenyl) ureas have been synthesized and tested for their fungitoxic action against fungi like A. niger and F. oxyporum. These studies suggest potential applications of such compounds in agriculture and food safety, highlighting their relevance in developing new antifungal agents (Mishra, Singh, & Wahab, 2000).

Corrosion Inhibition

The corrosion inhibition performance of related urea derivatives has been evaluated, showing that compounds like 1-(4-chlorophenyl)-3-(4-(cyclohexyl amino)-6-(3,4-dimethoxy phenyl ethyl amino)-1,3,5-triazin-2-yl) urea can efficiently inhibit corrosion of mild steel in acidic environments. This research opens pathways for the use of such compounds in protecting industrial materials, potentially leading to innovations in corrosion resistance technologies (Mistry, Patel, Patel, & Jauhari, 2011).

Plant Growth Regulation

Some derivatives of N-(3-chlorophenyl)-N'-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}urea have been found to act as plant growth regulators. This application is significant for agriculture, where the regulation of plant growth can lead to improved crop yields and quality. The synthesis and preliminary biological activity tests of these compounds indicate their potential in developing new agrochemicals (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

properties

IUPAC Name |

1-(3-chlorophenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClFN4O/c20-15-2-1-3-17(14-15)23-19(26)22-8-9-24-10-12-25(13-11-24)18-6-4-16(21)5-7-18/h1-7,14H,8-13H2,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYJYZCVIXSQOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4577596.png)

![4-(2-furylmethyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4577597.png)

![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4577598.png)

![isopropyl 5-(aminocarbonyl)-2-({[4-(4-chlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4577618.png)

![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4577624.png)

![3-({[1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4577632.png)

![3,3'-thiobis[N-(4-acetylphenyl)propanamide]](/img/structure/B4577639.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4577644.png)

![N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4577649.png)

![2-({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4577658.png)

![3-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B4577663.png)

![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4577671.png)